molecular formula C8H14N3O6P B1669016 Cidofovir CAS No. 113852-37-2

Cidofovir

Cat. No. B1669016
M. Wt: 279.19 g/mol
InChI Key: VWFCHDSQECPREK-LURJTMIESA-N
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Description

Cidofovir is an antiviral medication used to treat infections caused by viruses . It is primarily used to treat the symptoms of cytomegalovirus (CMV) infection of the eyes (CMV retinitis) in patients with acquired immune deficiency syndrome (AIDS) . It suppresses CMV replication through selective inhibition of viral DNA synthesis .


Synthesis Analysis

Cidofovir can be synthesized from a pyrimidone derivative and a protected derivative of glycidol . A synthesis method of an antiviral medicament cidofovir has been patented, which involves several reaction steps including etherification, acylation, condensation, protective group removal, hydrolysis, acidification, and others .


Molecular Structure Analysis

Cidofovir is a cytidine nucleotide analogue . The Quantitative Structure–Activity Relationship (QSAR) is a computer modeling approach that has been applied and used in the area of drug discovery and design to predict the biological activity of chemical compounds based on their molecular structures .


Chemical Reactions Analysis

Cidofovir acts through the selective inhibition of viral DNA polymerase . Biochemical data support selective inhibition of CMV DNA polymerase by cidofovir diphosphate, the active intracellular metabolite of cidofovir .


Physical And Chemical Properties Analysis

Cidofovir has a molecular formula of C8H14N3O6P and a molecular weight of 279.19 .

Scientific Research Applications

Antiviral Efficacy Against Poxvirus Infections

Cidofovir demonstrates significant in vitro and in vivo activity against various poxviruses, including orthopox (e.g., vaccinia, variola, and monkeypox), molluscipox (molluscum contagiosum), and parapox (orf virus) infections. It has been effectively used in treating recalcitrant molluscum contagiosum virus and orf virus infections in immunocompromised patients, showcasing its potential for therapy and short-term prophylaxis of poxvirus infections (Andrei & Snoeck, 2010).

Novel Antitumor Agent for Glioblastoma

Research has identified cidofovir's potent antineoplastic activity against glioblastoma cells, both HCMV-infected and uninfected, by inducing apoptosis and enhancing the cytotoxic effect of radiotherapy. This discovery positions cidofovir as a potential therapeutic agent for glioblastoma treatment, capable of augmenting the standard care therapy with radiotherapy (Hadaczek et al., 2013).

Treatment of High-Grade Vulval Intraepithelial Neoplasia

A pilot study has shown cidofovir's effectiveness in treating high-grade vulval intraepithelial neoplasia, with patients experiencing complete regression of disease, resolution of symptoms, and viral clearance. This suggests cidofovir's potential role in the therapeutic armamentarium for high-grade vulval intraepithelial neoplasia (Tristram & Fiander, 2005).

Mechanism of Action on DNA Polymerases

Cidofovir's mechanism of action involves inhibition of viral DNA polymerases, as evidenced by studies with vaccinia virus DNA polymerase. Cidofovir diphosphate (CDVpp) incorporation into DNA results in the inhibition of primer extension and promotes error-prone DNA synthesis, highlighting its molecular mechanism against poxvirus replication (Magee et al., 2005).

Prodrugs for Enhanced Bioavailability and Antiviral Activity

The development of serine peptide phosphoester prodrugs of cyclic cidofovir has improved oral bioavailability and reduced nephrotoxicity while maintaining potent antiviral activity. These advancements offer a promising approach to enhance the therapeutic properties of cidofovir for various viral infections (Eriksson et al., 2008).

Safety And Hazards

Cidofovir is suspected of damaging fertility or the unborn child and is suspected of causing cancer . It is also suspected of causing genetic defects . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cidofovir demonstrates in vitro activity against a number of DNA viruses, including the herpesviruses, adenovirus, polyomavirus, papillomavirus, and poxvirus . It also retains activity against thymidine kinase-negative herpes simplex virus (HSV) and UL97 phosphotransferase-negative CMV, which are mutant viruses resistant to acyclovir and ganciclovir . The potential use of cidofovir in fighting monkeypox infection has been discussed in recent trends and advancements .

properties

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFCHDSQECPREK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120362-37-0 (hydrochloride salt)
Record name Cidofovir [INN]
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DSSTOX Substance ID

DTXSID3043734
Record name Cidofovir
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Molecular Weight

279.19 g/mol
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Physical Description

Solid
Record name Cidofovir
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Solubility

=170 mg/mL at pH 6-8, Aqueous solubility >=170 mg/ml @ pH 6-8, 1.15e+01 g/L
Record name Cidofovir
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Mechanism of Action

Cidofovir acts through the selective inhibition of viral DNA polymerase.Biochemical data support selective inhibition of CMV DNA polymerase by cidofovir diphosphate, the active intracellular metabolite of cidofovir. Cidofovir diphosphate inhibits herpesvirus polymerases at concentrations that are 8- to 600-fold lower than those needed to inhibit human cellular DNA polymerase alpha, beta, and gamma(1,2,3). Incorporation of cidofovir into the growing viral DNA chain results in reductions in the rate of viral DNA synthesis., Cidofovir diphosphate exerts its antiviral effect by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of cidofovir diphosphate is highly selective because of its greater affinity for viral DNA polymerases than for human DNA polymerases. /Cidofovir diphosphate/, Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes. Cidofovir diphosphate stop replication of viral DNA by competitive inhibition of viral DNA polymerase, incorporation and termination of the growing viral DNA chain, and inactivation of the viral DNA polymerase. /Cidofovir diphosphate/, Cidofovir /is an/ ... acyclic phosphonate analog of deoxynucleoside monophosphate. /This cmpd/ undergoes intracellular activation to form diphosphates that are potent inhibitors of viral DNA polymerases. Cidofovir has broad spectrum antiviral activity against herpesviruses, papillomaviruses and poxviruses.
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Product Name

Cidofovir

Color/Form

Fluffy white powder, White crystalline powder

CAS RN

113852-37-2, 149394-66-1
Record name Cidofovir
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Record name CIDOFOVIR ANHYDROUS
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Melting Point

260 °C (dec), 480 °C
Record name Cidofovir
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Record name Cidofovir
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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